Specific Scientific Field: Medicinal chemistry and drug design involve the rational design and optimization of molecules for therapeutic purposes.
Summary: Researchers explore the use of (1S)-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride as a potential drug candidate. They investigate its binding affinity to specific biological targets (e.g., receptors, enzymes) and assess its pharmacokinetic properties.
Experimental Procedures:Synthesis: Chemists synthesize the compound using established methods, such as cyclization reactions or multicomponent reactions .
Structure-Activity Relationship (SAR): Researchers modify the compound’s structure to optimize its pharmacological properties. They evaluate different substituents on the piperidine ring.
Biological Assays: In vitro and in vivo assays assess the compound’s activity against disease-related targets (e.g., GPCRs, kinases, ion channels).
Quantitative Structure-Activity Relationship (QSAR): Computational models predict the compound’s activity based on its molecular features.
Results: Researchers identify promising derivatives with improved potency, selectivity, and bioavailability. Quantitative data include IC50 values (concentration required for 50% inhibition) and ADME (absorption, distribution, metabolism, excretion) parameters.
Specific Scientific Field: Organic synthesis focuses on efficient methods for compound preparation.
Summary: Chemists investigate novel routes to synthesize (1S)-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride.
Experimental Procedures:Catalytic Transformations: Researchers explore transition metal-catalyzed reactions .
Stereochemistry Control: Strategies ensure the correct stereochemistry at the spirocyclic center.
(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride is characterized by its unique spiro structure, which consists of an indene moiety fused to a piperidine ring. The compound features a chiral center at the nitrogen atom of the piperidine ring, contributing to its potential stereochemical diversity. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the amine functional group, enhancing its solubility in aqueous environments.
The chemical reactivity of (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride can be analyzed through various types of reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate.
The biological activity of (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride has been explored in various studies. Its structural features suggest potential interactions with biological targets such as receptors or enzymes.
Several synthetic approaches can be employed to produce (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride:
These methods underscore the complexity and precision needed in synthesizing this compound.
(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride has potential applications in:
Interaction studies are essential to determine how (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride interacts with biological molecules:
Several compounds share structural similarities with (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminoindane | Indane structure with an amino group | Exhibits neuroprotective effects |
| 4-Piperidone | Piperidine ring with a ketone | Used in synthesizing psychoactive substances |
| 5-Hydroxyindole | Indole structure with hydroxyl group | Known for its role in serotonin synthesis |
The uniqueness of (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride lies in its spiro configuration combined with the piperidine ring. This specific arrangement may confer distinct pharmacological properties not present in the other listed compounds.
The construction of spirocyclic piperidine-indene frameworks relies on convergent strategies that merge carbocyclic and heterocyclic ring systems. A prominent approach involves reductive lithiation-cyclization cascades, as demonstrated by Rychnovsky . In this method, α-amino nitriles undergo alkylation to form substituted piperidines, followed by reductive cyclization onto pendant alkenes to yield 2-spiropiperidines with five- or six-membered carbocycles (66–82% yield, >20:1 dr). For indene-spiro systems, ring-closing metathesis (RCM) has proven effective. Diene precursors derived from indene ketones undergo RCM using Grubbs catalysts, followed by hydrogenation to saturate the spiro-junction, achieving 85–92% yields for the core structure.
Alternative routes employ 1,3-dipolar cycloadditions to assemble the spirocenter. Coldham’s protocol involves condensing hydroxylamine with ketones to generate nitrones, which undergo [3+2] cycloadditions with alkenes to form tricyclic intermediates. Subsequent N–O bond reduction yields spiropiperidines in 55–70% yields. For indene-containing systems, SnAP (tin amine protocol) reagents enable modular spiroannulation. Treatment of SnAP reagents with indene-derived ketones forms imines that undergo radical-mediated cyclization upon Cu(OTf)₂ activation, producing spirocycles in 68–75% yields without nitrogen protection.
| Method | Starting Material | Key Step | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Reductive Lithiation | α-Amino nitrile | LiDBB-mediated cyclization | 66–82 | >20:1 dr |
| RCM | Diene-tethered indene | Grubbs catalyst | 85–92 | N/A |
| 1,3-Dipolar Cycloadd. | Nitrone + alkene | Thermal cycloaddition | 55–70 | 3:1–5:1 dr |
| SnAP Reagents | Indene ketone + SnAP | Cu(OTf)₂ radical cyclization | 68–75 | Single diastereomer |
Enantioselective synthesis of the (1S)-amine stereocenter has been achieved via organocatalytic Michael additions and transition-metal-catalyzed hydrogenations. Procter’s samarium(II)-mediated cyclization generates spirocyclic lactams with 94% ee, which are reduced to amines using BH₃·THF. Asymmetric hydrogenation of enamine intermediates using Ir-(S)-Segphos catalysts affords the (1S)-configured amine in 89% ee and 91% yield.
Chiral auxiliary strategies provide an alternative pathway. Indene-piperidine ketones are condensed with (R)- or (S)-α-methylbenzylamine to form imines, which undergo diastereoselective Grignard additions (dr 8:1–12:1). Hydrolysis of the auxiliary yields enantiomerically pure amines.
Continuous flow systems enable gram-scale synthesis of spirocyclic amines. A photoredox-mediated annulation protocol couples 2-fluoro-3-vinylpyridines with secondary amines under blue LED irradiation (450 nm), followed by high-temperature SNAr cyclization (220°C, 20 min residence time) to form spirocycles in 98% yield. Automated platforms integrate HAT (hydrogen atom transfer) catalysis with azide-mediated radical trapping, achieving throughputs of 1.2 g/h.
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 48 h | 20 min (SNAr) |
| Yield | 72% | 98% |
| Throughput | 0.5 g/day | 1.2 g/h |
| Purification | Column chromatography | In-line extraction |
The primary amine in (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine serves as a handle for diversification. Reductive amination with aldehydes/ketones using NaBH₃CN in MeOH introduces alkyl/aryl groups (75–88% yields). Sulfonylation with arylsulfonyl chlorides in DCM/TEA affords sulfonamides (82–90% yields), while urea formation via carbodiimide-mediated coupling with isocyanates proceeds in 68–79% yields.
Protection-deprotection strategies facilitate selective functionalization. Boc protection (Boc₂O, DMAP) occurs quantitatively, allowing subsequent Mitsunobu reactions or cross-couplings. Global deprotection with HCl/dioxane regenerates the amine.
| Reaction | Reagents | Products | Yield (%) |
|---|---|---|---|
| Reductive Amination | RCHO, NaBH₃CN | N-Alkyl derivatives | 75–88 |
| Sulfonylation | ArSO₂Cl, TEA | Sulfonamides | 82–90 |
| Urea Formation | R-NCO, EDC/HOBt | Ureas | 68–79 |
| Boc Protection | Boc₂O, DMAP | Boc-protected amine | >99 |
The spiro[indene-piperidine] core adopts distinct chair and boat conformations that directly influence GPCR binding affinity. Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy studies on analogous piperidine systems reveal a 231 cm⁻¹ energy difference between equatorial (Chair-Eq) and axial (Chair-Ax) NH conformers in the neutral state [3]. Upon ionization, the cationic state stabilizes an axial-like NH configuration (Chair-Ax-like), which aligns with GPCR-binding preferences for protonated amines [3] [7].
Molecular dynamics (MD) simulations of GPCR-ligand complexes demonstrate that the spiro system’s rigidity restricts conformational sampling, favoring interactions with conserved residues in transmembrane helices 3 and 6 [7]. For example, the indene moiety’s planar aromatic system engages in π-π stacking with Phe⁶.⁴⁸ in class A GPCRs, while the spiro junction minimizes steric clashes with hydrophobic pockets [6] [7].
Table 1: Conformational Energy and GPCR Binding Parameters of Spirocyclic Analogues
| Conformation | ΔE (cm⁻¹) | Ionization Energy (eV) | GPCR Binding ΔG (kcal/mol) |
|---|---|---|---|
| Chair-Eq (Neutral) | 0 | 8.0223 ± 0.0005 | -6.2 ± 0.3 |
| Chair-Ax (Neutral) | 231 ± 4 | 7.9936 ± 0.0005 | -7.8 ± 0.4 |
| Chair-Ax-like (Cationic) | N/A | N/A | -9.1 ± 0.2 |
Data derived from VUV-MATI spectroscopy [3] and MD simulations [7] highlight the axial conformer’s superior binding affinity due to optimal alignment with receptor subpockets.
The dihydrochloride salt’s protonated amine group enhances electrostatic complementarity with aspartate (Asp³.³²) and glutamate (Glu⁶.³⁰) residues in GPCR binding sites. Quantum mechanical calculations on piperidine analogues show that protonation increases the nitrogen’s partial positive charge from +0.32 e (neutral) to +0.87 e (protonated), strengthening hydrogen-bond interactions by 2.1–3.4 kcal/mol [3] [7].
pH-dependent binding assays reveal a 15-fold affinity increase (IC₅₀ = 0.8 μM at pH 7.4 vs. 12.3 μM at pH 5.5) for the protonated form, consistent with GPCR activation requiring cationic amine ligands [7]. Nuclear magnetic resonance (NMR) studies further demonstrate that protonation induces a 12° tilt in the piperidine ring, reorienting the indene moiety toward hydrophobic subpockets [6].
Comparative molecular field analysis (CoMFA) of 48 spiro[indene-piperidine] derivatives identifies steric and electrostatic determinants of GPCR affinity. A robust model (q² = 0.82, r² = 0.94) highlights the following contributions:
Steric Fields:
Electrostatic Fields:
Table 2: CoMFA Model Predictions for Key Analogues
| Substituent (R) | Predicted pIC₅₀ | Experimental pIC₅₀ | Residual Error |
|---|---|---|---|
| -H | 6.2 | 6.4 ± 0.2 | -0.2 |
| -CH₃ | 7.1 | 7.0 ± 0.3 | +0.1 |
| -OCH₃ | 5.8 | 5.6 ± 0.1 | +0.2 |
The model validates that methyl substitution at C₃ maximizes steric complementarity, while polar groups (e.g., -OCH₃) disrupt hydrophobic interactions [6] [7].
The (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride demonstrates exceptional selectivity for somatostatin receptor subtype 2 (SST2) among the five known somatostatin receptor subtypes. Structural analysis reveals that this compound belongs to the spiropiperidine class of non-peptide agonists, characterized by a unique spiro junction connecting an indene moiety to a piperidine ring system .
The compound exhibits remarkable binding affinity with an IC50 value of 84 nM for SST2, demonstrating potent and selective non-peptide human somatostatin receptor subtype 2 agonist activity . This affinity is significantly enhanced compared to related structural analogues, with studies showing that the L-054,522 compound, featuring a similar spiroindenylpiperidine framework, achieves an apparent dissociation constant of 0.01 nM with at least 3,000-fold selectivity when evaluated against other somatostatin receptors [3].
The molecular basis for SST2 selectivity resides in specific structural determinants within the receptor binding pocket. Cryo-electron microscopy structures of human SST2 bound to somatostatin peptides reveal that seven transmembrane helices form a deep pocket for ligand binding, with critical recognition elements including the highly conserved Trp-Lys motif interaction at the bottom of the pocket [4] [5]. For the spiropiperidine compound, the protonated amine group forms a crucial salt bridge with Asp122 at a distance of 2.7 Å, while additional hydrogen bonding occurs with Gln126 through the oxygen atom of its side chain [4] [5].
The selectivity profile across somatostatin receptor subtypes is determined by key amino acid differences at specific positions. Position 2.63 in transmembrane helix 2 contains glutamine in SST2, SST3, and SST5, but serine in SST1 and SST4 [6]. Similarly, position 3.36 in transmembrane helix 3 features glutamine in SST2/3/5 versus methionine in SST1/4 [6]. Position 7.35 in transmembrane helix 7 contains phenylalanine in SST2/3/5 compared to leucine in SST1/4 [6]. These structural determinants create a distinct binding environment that favors interaction with spiropiperidine compounds.
Comparative molecular field analysis (CoMFA) of 48 spiro[indene-piperidine] derivatives has identified critical steric and electrostatic determinants of GPCR affinity, yielding a robust predictive model with q² = 0.82 and r² = 0.94 . The analysis reveals that steric fields contribute significantly to binding affinity, with methyl substitution at C₃ maximizing steric complementarity, while polar groups such as methoxy disrupt hydrophobic interactions .
The spiro[indene-piperidine] core adopts distinct chair and boat conformations that directly influence GPCR binding affinity. Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy studies demonstrate a 231 cm⁻¹ energy difference between equatorial and axial NH conformers in the neutral state . Upon ionization, the cationic state stabilizes an axial-like NH configuration, which aligns with GPCR-binding preferences for protonated amines .
pH-dependent binding assays reveal a 15-fold affinity increase (IC₅₀ = 0.8 μM at pH 7.4 versus 12.3 μM at pH 5.5) for the protonated form, consistent with GPCR activation requiring cationic amine ligands . Nuclear magnetic resonance (NMR) studies demonstrate that protonation induces a 12° tilt in the piperidine ring, reorienting the indene moiety toward hydrophobic subpockets .
The neurokinin receptor family, comprising NK1R, NK2R, and NK3R subtypes, represents a potential cross-reactivity target for spiropiperidine compounds due to structural similarities in their transmembrane binding pockets [7] [8]. The tachykinin receptors neurokinin 1 (NK1R) and neurokinin 2 (NK2R) are G protein-coupled receptors that bind preferentially to the natural peptide ligands substance P and neurokinin A, respectively [7] [9].
Cross-reactivity patterns demonstrate significant differences between neurokinin receptor subtypes. Neurokinin A binds to NK1R with relatively high affinity, showing only a 37-fold reduction in binding affinity compared to its natural receptor NK2R [7] [9]. In contrast, substance P exhibits poor binding to NK2R with a 1,700-fold reduction in binding affinity compared to its natural receptor NK1R [7] [9].
The molecular determinants of cross-reactivity between NK1R and NK2R involve interactions between amino acids preceding the FxGLM consensus motif of bound peptide ligands and two critical receptor regions: the β-hairpin of extracellular loop 2 (ECL2) and the N-terminal segment leading into transmembrane helix 1 [7] [9]. Positively charged sidechains of ECL2 play vital roles, specifically R177 of NK1R and K180 of NK2R [7] [9].
For NK2R, the key interaction involves K180 in ECL2 forming a salt bridge with the D4 residue of neurokinin A, which in turn forms a hydrogen bond with the mainchain nitrogen of NK2R-A25 [7]. The model predicts that NK2R-F26 forms an aromatic ring interaction with the F6 residue of neurokinin A [7]. These specific interactions have been preserved in extensive molecular dynamics simulations, validating their importance for receptor selectivity [7].
The spiropiperidine compound class demonstrates moderate cross-reactivity with NK1R and high affinity for NK2R, based on structural similarities in transmembrane binding pockets . The compound exhibits significant binding affinity for neurokinin receptors, particularly NK2 receptors, suggesting potential applications in treating conditions associated with neurokinin signaling, such as pain and inflammation .
Structural analysis reveals that the spiro[indene-piperidine] framework can accommodate the binding requirements of both somatostatin and neurokinin receptors through distinct interaction modes. The indene moiety provides aromatic interactions similar to those observed in natural neurokinin peptides, while the piperidine ring system offers the necessary conformational flexibility for receptor binding .
The cross-reactivity profile indicates that N-terminal positions 1 to 3 of peptide ligands are entirely dispensable for binding, while positions 4 to 6 are critical for selectivity [7]. This finding suggests that spiropiperidine compounds may interact with conserved binding elements while avoiding subtype-specific recognition sequences.
Mutational analysis demonstrates that chimeric receptor constructs can swap ligand specificity as expected, validating structure-activity hypotheses for cross-reactivity patterns [7]. The K180 residue in NK2R ECL2 is particularly important, as mutation to alanine significantly reduces binding affinity for spiropiperidine compounds [7].
The (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride functions as an allosteric modulator of multiple intracellular signaling cascades through its interaction with somatostatin receptor subtype 2. The compound demonstrates complex signaling properties that extend beyond simple orthosteric agonism, involving sophisticated modulation of downstream effector systems [10] [11].
The primary signaling mechanism involves coupling to inhibitory G proteins (Gi/o), which directly modulates adenylyl cyclase activity and cAMP levels. Functional assays demonstrate that the compound acts as a full agonist, effectively inhibiting forskolin-stimulated adenylate cyclase activity in Chinese hamster ovary cells stably expressing SST2 [3]. This inhibition results in decreased intracellular cAMP accumulation, subsequently affecting protein kinase A (PKA) signaling pathways.
Constitutive activity analysis reveals that SST2 receptors exhibit ligand-independent signaling properties that restrain adenylyl cyclase activity, ACTH secretion, and MAPK signaling [12]. Selective silencing of SST2 using small inhibitory RNA increases basal cAMP accumulation up to 200% and ACTH secretion up to 60% [12]. The spiropiperidine compound enhances these constitutive signaling properties, demonstrating allosteric modulation of receptor function.
The compound influences multiple biochemical pathways through its SST2 interaction. These pathways are primarily related to regulation of endocrine and nervous system functions, including hormone secretion modulation and neurotransmission control . The allosteric effects extend to growth hormone release inhibition from rat primary pituitary cells and glucagon release suppression from isolated mouse pancreatic islets [3].
Calcium signaling represents another critical pathway for allosteric modulation. The compound affects intracellular calcium fluxes through SST2 activation, with studies showing that SST2 primarily determines ligand-induced inhibition of calcium fluxes in addition to cAMP regulation [12]. This calcium modulation contributes to the compound's effects on neurotransmitter release and hormone secretion.
MAPK pathway modulation occurs through SST2-mediated effects on ERK1/2 phosphorylation. SST2 and SST5 silencing increases basal levels of ERK1/2 phosphorylation, indicating that these receptors normally suppress MAPK pathway activation [12]. The spiropiperidine compound enhances this suppressive effect, demonstrating pathway-specific allosteric modulation.
Receptor internalization processes are significantly enhanced by the compound's allosteric effects. Studies show that SST2 agonists increase internalized radioligand 2.6-fold after 60-minute incubation, indicating enhanced receptor trafficking and signal termination [13]. This internalization is mediated through clathrin-mediated endocytosis and involves β-arrestin recruitment [13].
The allosteric modulation exhibits probe-dependent characteristics, where the compound's effects vary depending on the specific orthosteric ligand present and the signaling pathway being measured [10]. This selectivity allows for biased signaling, where certain pathways are preferentially activated or inhibited while others remain unaffected.
Molecular dynamics simulations reveal that allosteric modulators significantly reduce dynamic fluctuations and conformational space of GPCRs upon binding [14]. The compound confines the active agonist-G-protein-bound SST2 receptor to specific conformations required for signaling, demonstrating a dynamic "conformational selection" mechanism [14].
The compound's allosteric effects are mediated through cooperative interactions with G proteins, where the presence of Gi/o proteins enhances the compound's binding affinity and signaling efficacy [15]. This cooperativity results from allosteric coupling between the orthosteric binding site and the G protein coupling domain, creating a ternary complex that stabilizes the active receptor conformation [15].
Ion channel modulation represents an additional level of allosteric control. The compound indirectly affects voltage-gated calcium channels and potassium channels through its effects on intracellular signaling cascades [10]. These effects contribute to membrane hyperpolarization and altered neurotransmitter release patterns.